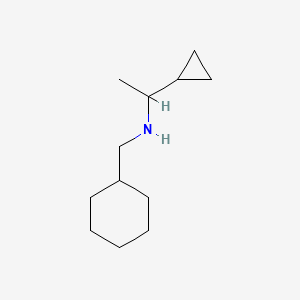
(Cyclohexylmethyl)(1-cyclopropylethyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (Cyclohexylmethyl)(1-cyclopropylethyl)amine consists of a cyclohexane ring attached to a methyl group and a cyclopropyl group attached to an ethyl group, both connected by a nitrogen atom. Unfortunately, specific structural details or 3D conformations were not found in the search results.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides, and they can also undergo Hofmann elimination to form alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary greatly depending on their structure. In general, amines can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen . Cycloalkanes, like cyclohexane and cyclopropyl in this compound, are saturated and have single bonds between all the carbon atoms .Aplicaciones Científicas De Investigación
Catalyst Design for Ethylene Tetramerization
Bis(diphenylphosphino)amine (PNP) ligands, including those with cyclohexylmethyl and cyclohexylethyl substituents, have been synthesized and evaluated with chromium for ethylene tetramerization catalysis. These ligands, upon activation with a methylaluminoxane-based activator, exhibited good activity and selectivity toward 1-octene and 1-hexene production. The research highlights the importance of structural fine-tuning of the N-alkyl moiety in PNP ligands to achieve efficient tetramerization catalysts, with some systems achieving combined selectivities up to 88% for 1-octene and 1-hexene with exceptionally high activities exceeding 2,000,000 g/(g-Cr h) (Kuhlmann et al., 2007).
Intramolecular Amination Techniques
Research into the intramolecular amination of cyclopropylmethyl cation demonstrates efficient syntheses of 1-amino-1-hydroxymethylcyclobutane derivatives and tetrahydro-1,3-oxazepines. These methods involve cyclopropylmethyl carbenium ion undergoing amination to yield cyclobutyl or cyclopropylmethyl amination products with high diastereoselectivity or the regioselective amination to trans-tetrahydro-1,3-oxazepines. These processes offer new pathways for creating complex amines and cyclic compounds with potential applications in medicinal chemistry and material science (Skvorcova, Grigorjeva, & Jirgensons, 2015, 2017).
Antibacterial Activity of Amines
A study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some compounds showed activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 microg/mL. This research contributes to the development of new antibacterial agents and highlights the potential of cyclohexylmethyl and cyclopropylethyl amine derivatives in antimicrobial therapy (Kumar et al., 2010).
Copolymerization Catalysis
Amine-bis(phenolate) chromium(III) chloride complexes have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, incorporating ligands that yield low molecular weight polycarbonates with narrow dispersities. This research is significant for the development of sustainable polymer production methods, utilizing carbon dioxide as a raw material and highlighting the versatility of cyclohexylmethyl and cyclopropylethyl amine derivatives in catalysis (Devaine-Pressing, Dawe, & Kozak, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXCKZUVMYIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



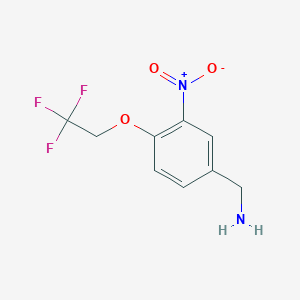
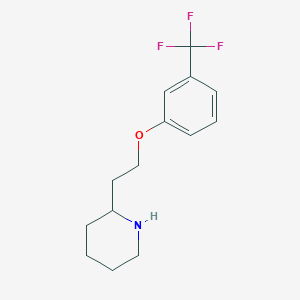
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![3-[4-(Trifluoromethoxy)phenyl]butanoic acid](/img/structure/B1462021.png)
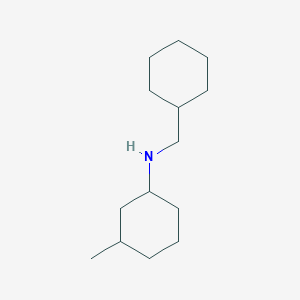
![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)
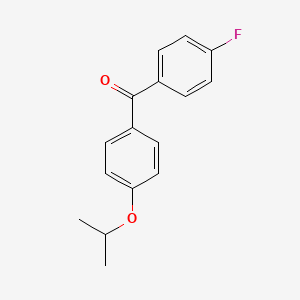
![Methyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1462026.png)
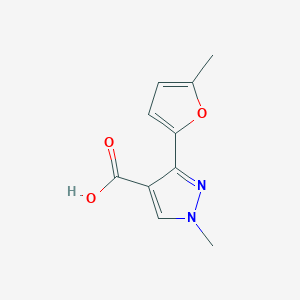
![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)

